ACP-319
Description
ACP-319 is a potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor under clinical development for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and relapsed/refractory non-Hodgkin lymphoma (NHL) . Preclinical studies demonstrate its ability to disrupt B-cell receptor signaling and tumor microenvironment interactions, leading to reduced tumor proliferation and enhanced apoptosis .
Properties
Molecular Formula |
C35H32N2O7 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ACP-319; ACP 319; ACP319.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Clinical Findings :
- Phase I Trial (CLL/iNHL): Dose-limiting toxicity (DLT) was hemolytic anemia. Grade ≥3 adverse events (AEs) included colitis (10%), infections (7%), and transaminase elevation (4%).
- Combination Therapy: Synergy with BTK inhibitors (e.g., acalabrutinib) in murine CLL models improved survival by >2 weeks compared to monotherapy. Tumor control correlated with suppression of NF-κB signaling and downregulation of anti-apoptotic proteins BCL-xL and MCL-1 .
- Ongoing Trials : A Phase 1/2 study (NCT02328014) evaluates ACP-319 combined with acalabrutinib in relapsed/refractory B-cell NHL, with preliminary data suggesting enhanced CD8+ T-cell infiltration and reduced PD-L1+ macrophages in ovarian cancer models .
Comparison with Similar PI3Kδ Inhibitors
Table 1: Comparative Profile of PI3Kδ Inhibitors in B-Cell Malignancies
Key Differentiators of this compound
Safety Profile: this compound exhibits a lower incidence of transaminase elevation (4% ≥Grade 3) compared to idelalisib (14–53%) and duvelisib (15%) .
Mechanistic Synergy: Preclinical data highlight superior tumor control when combined with acalabrutinib, attributed to dual BTK/PI3Kδ pathway inhibition. This synergy reduces tumor proliferation and enhances apoptosis more effectively than monotherapies . In contrast, idelalisib and duvelisib are primarily used as monotherapies or with anti-CD20 antibodies, lacking robust combination data with BTK inhibitors .
Clinical Development Strategy :
- This compound is prioritized for combination regimens, particularly with next-generation BTK inhibitors (e.g., acalabrutinib), to overcome resistance and improve durability of responses .
- Competitors like INCB050465 focus on single-agent activity in specific NHL subtypes (e.g., marginal zone lymphoma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
